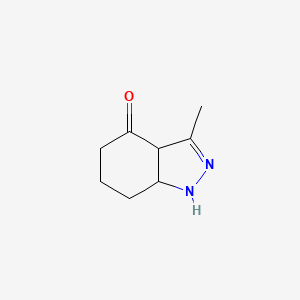

3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one

Description

3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is a partially saturated indazolone derivative characterized by a fused bicyclic structure with a tetrahydro ring system. The compound features a methyl substituent at position 3 and a carbonyl group at position 3.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methyl-1,3a,5,6,7,7a-hexahydroindazol-4-one |

InChI |

InChI=1S/C8H12N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h6,8,10H,2-4H2,1H3 |

InChI Key |

UPFRCUZJJKUIGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC2C1C(=O)CCC2 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Enol Ester Isomerization

A foundational approach involves the O-C isomerization of enol esters derived from 5,5-dimethylcyclohexane-1,3-dione. In one protocol, cyclohexenyl acetates (e.g., 15a–15d ) undergo AlCl₃-catalyzed isomerization to yield 2-acetylcyclohexane-1,3-diones (16a–16d ). Subsequent reaction with 2-hydrazinopyridine in ethanol generates tetrahydroindazole precursors (17a–17d ), which are brominated to final products (e.g., 18a–18d ) using N-bromosuccinimide (NBS). This method achieves moderate yields (35%–56%) and is critical for introducing halogen substituents.

Glacial Acetic Acid-Mediated Condensation

Alternative routes employ cyclohexanone derivatives condensed with hydrazines under reflux. For example, cyclovalone (4a ) reacts with hydrazine monohydrate in glacial acetic acid at 120°C for 3 hours, yielding hexahydroindazole analogs (5a–b ) with 23.7%–42.2% efficiency. The reaction’s regioselectivity is influenced by electron-donating substituents on aromatic aldehydes, as demonstrated in the synthesis of curcumin-inspired tetrahydroindazoles (3b–d ).

Bromination and Functional Group Modifications

N-Bromosuccinimide (NBS) Bromination

Bromination of tetrahydroindazole intermediates is a pivotal step for introducing bioactive motifs. Compound 3 (7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one) is synthesized via NBS bromination of 17a–17d , achieving a 35% yield. Halogenation at the C5 position enhances CDK2 inhibitory activity, as evidenced by IC₅₀ values (2.6 ± 0.1 μM for 3 vs. 110 ± 5 μM for non-brominated 2 ).

Demethylation and Reductive Pathways

Demethylation strategies involve microwave-assisted one-pot reactions. For instance, 5,5-dimethylcyclohexane-1,3-dione reacts with 1,1-dimethoxy-N,N-dimethylmethanamine and 2-hydrazinopyridine under microwave irradiation to produce demethylated analog 25 . Reductive modifications, such as the conversion of ketone 3 to alcohol 22 using NaBH₄, further expand functional diversity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. In the synthesis of compound 24 , a microwave-assisted protocol reduces reaction time from hours to minutes while maintaining a 61% yield. This method minimizes side reactions, such as decomposition of thermally labile intermediates, and is particularly effective for sterically hindered substrates.

Spectral Characterization and Structural Validation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis confirms the absence of primary amine stretches (3,290–3,300 cm⁻¹) and presence of C=N azole bands (1,579 cm⁻¹) in tetrahydroindazoles. Aliphatic C-H stretches (2,920–2,956 cm⁻¹) and aromatic C=C vibrations (1,447–1,665 cm⁻¹) further validate cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra of 3d reveal characteristic ethylenic proton resonances at δ 6.74–7.19 ppm, while ¹³C-NMR confirms methoxy groups at δ 56.08–56.04 ppm. For demethylated analog 25 , methylene protons adjacent to the carbonyl group resonate at δ 2.38–2.45 ppm.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS of 3d ([M+H]⁺ = 407.19619) aligns with the theoretical mass (C₂₄H₂₆N₂O₃: 406.18926 Da), confirming molecular integrity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Late-Stage Functionalization Reactions

The compound undergoes targeted modifications to improve binding affinity and selectivity for biological targets:

Nucleophilic Substitution

-

Reactivity : The lactam oxygen and nitrogen atoms serve as nucleophilic sites.

-

Example : Alkylation at the 1-position with pyridinyl groups.

Oxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid)

-

Conditions : Dichloromethane, 0°C → room temperature, 2 hours

-

Product : Epoxidation of the cyclohexene moiety for electrophilic functionalization

Ring-Opening Reactions

-

Reagents : Grignard reagents (e.g., MeMgBr)

-

Conditions : Dry ether, −78°C → gradual warming

-

Application : Introduces alkyl chains for hydrophobic interactions in receptor binding

Reaction Optimization and Yield Data

Experimental parameters critically influence reaction efficiency:

Stability and Reactivity Considerations

-

Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications .

-

pH Sensitivity : Acidic conditions (pH < 3) promote lactam ring hydrolysis, while alkaline conditions (pH > 10) trigger dehydrogenation.

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reactive in protic solvents under reflux .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is , with a molecular weight of approximately 136.20 g/mol. The structure includes a tetrahydroindazole core that is known for its versatility in biological activity. The compound's unique structural features contribute to its interaction with various biological targets.

Sigma Receptor Modulation

One of the most notable applications of this compound is its interaction with sigma receptors. Research has demonstrated that compounds within this class can selectively bind to sigma-2 receptors, which are implicated in several diseases including cancer and central nervous system disorders. For instance, studies have shown that modifications to the tetrahydroindazole scaffold can enhance selectivity and potency for sigma-2 receptors, making them promising candidates for drug development targeting these pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies indicate that derivatives of tetrahydroindazoles exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of sigma receptor activity . This positions this compound as a potential lead compound in anticancer drug discovery.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

- Formation of the Tetrahydroindazole Core : This is achieved through cyclization reactions involving hydrazines and carbonyl compounds.

- Functionalization : Subsequent steps may involve introducing various substituents to enhance biological activity and selectivity towards specific targets.

Case Study 1: Sigma Receptor Selectivity

In a study focused on optimizing compounds for sigma receptor affinity, researchers synthesized a series of tetrahydroindazoles and tested their binding affinities. The findings revealed that certain modifications at the C5 position significantly increased selectivity for sigma-2 over sigma-1 receptors. For example, compound modifications led to a reported pK_i value greater than 7.8 for sigma-2 receptors while maintaining low affinity for sigma-1 .

Case Study 2: Antitumor Effects

Another investigation assessed the antitumor efficacy of tetrahydroindazole derivatives in preclinical models. The results indicated that specific compounds induced significant tumor regression in xenograft models while exhibiting minimal toxicity to normal tissues. These findings underscore the potential therapeutic window for compounds derived from the tetrahydroindazole scaffold .

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Indazolone vs. Benzoimidazolone ()

The benzoimidazolone derivatives in (e.g., 3aI4–3aII3) share a fully aromatic 1H-benzo[d]imidazol-2(3H)-one core. In contrast, the target compound’s tetrahydroindazolone structure introduces partial saturation, reducing aromaticity and increasing flexibility. This difference impacts:

- Melting Points : Fully aromatic benzoimidazolones exhibit higher melting points (e.g., 112–114°C for 3aI7 with a benzyl group ) compared to partially saturated analogs, which likely have lower thermal stability due to reduced π-π stacking.

- Synthetic Yields : Benzoimidazolones in show moderate yields (50–64%), suggesting challenges in introducing bulky substituents (e.g., benzyl, allyl) .

Indazolone vs. Imidazolone ()

The (Z)-4-(benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one (3a) in has a planar imidazolone core conjugated to a benzothiophene group, resulting in a very high melting point (276–278°C) due to strong intermolecular interactions and extended conjugation . The target compound’s tetrahydro structure likely reduces planarity, lowering its melting point and altering solubility.

Substituent Effects on Physicochemical Properties

Methyl vs. Trifluoromethyl Substituents ()

The indazolone derivative FJ1 (6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one) in shares a partially saturated core with the target compound but differs in substituents:

Alkyl/Aryl Substituents ()

In benzoimidazolones, substituents like isobutyl (3aI4) or benzyl (3aI7) influence:

- Melting Points : Bulky benzyl groups raise melting points (112–114°C) compared to smaller alkyl chains (55–56°C for 3aI4) .

- Spectral Signatures : ¹H-NMR data for 3aI4–3aII3 show distinct shifts for methyl (δ ~1.0–1.2) and aromatic protons (δ ~7.0–8.0) , whereas the target compound’s tetrahydro protons may resonate upfield (δ ~1.5–3.0).

Comparative Data Table

Key Research Findings

- Structural Flexibility : The target’s tetrahydro ring system may enhance bioavailability compared to rigid aromatic analogs by improving solubility .

- Substituent Impact : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce synthetic yields due to steric challenges .

- Spectral Trends : Carbonyl stretches in IR (~1700 cm⁻¹) are consistent across indazolones and imidazolones, but NH stretches vary with hydrogen-bonding environments .

Biological Activity

3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₇H₉N₂O

- Molecular Weight: 138.17 g/mol

- CAS Number: 4344-73-4

Research indicates that this compound interacts primarily with sigma receptors, particularly the sigma-2 receptor. The sigma receptors are implicated in various physiological processes and are considered targets for drug development in treating central nervous system (CNS) disorders and cancer.

Sigma Receptor Interaction

The compound has been shown to possess selective binding affinity for sigma-2 receptors. In a study conducted by researchers at the University of North Carolina, a series of tetrahydroindazole compounds were synthesized and screened for their binding affinity to sigma receptors. The results indicated that modifications to the tetrahydroindazole structure could enhance selectivity and potency towards sigma-2 receptors while minimizing interaction with sigma-1 receptors .

Anticancer Properties

The potential anticancer properties of this compound have been explored in various studies. It has been suggested that compounds with similar structures can induce apoptosis in cancer cells through sigma receptor-mediated pathways. For instance, compounds that bind selectively to sigma-2 receptors have demonstrated the ability to inhibit tumor growth in preclinical models .

Neuroprotective Effects

Additionally, the compound's interaction with sigma receptors may confer neuroprotective effects. Sigma receptors are known to play a role in modulating neurotransmitter release and protecting neurons from oxidative stress. Studies have indicated that ligands targeting these receptors can improve outcomes in models of neurodegenerative diseases .

Case Studies

-

Study on Sigma Receptor Ligands:

A study reported the synthesis of various tetrahydroindazole derivatives and their evaluation as sigma receptor ligands. The findings highlighted that certain modifications led to improved selectivity for sigma-2 over sigma-1 receptors. For example, one derivative exhibited a pK_i value of 7.8 for sigma-2 while maintaining low activity against sigma-1 . -

Antitumor Activity Assessment:

In another investigation, the anticancer effects of tetrahydroindazole derivatives were assessed using human cancer cell lines. The results showed that these compounds could significantly reduce cell viability through apoptosis induction mechanisms linked to sigma receptor activation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 4344-73-4 |

| Sigma-2 Binding Affinity | pK_i = 7.8 |

| Anticancer Activity | Induces apoptosis |

| Neuroprotective Potential | Modulates neurotransmitter release |

Q & A

Basic: What are the optimal synthetic routes for 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, and how can purity be ensured during synthesis?

Answer:

The synthesis of indazole derivatives often involves cyclization reactions or reductive strategies. For example, hydrazine hydrate can react with cyclic ketones to form the indazole core, as demonstrated in the synthesis of structurally similar 1,5,6,7-tetrahydro-4H-indazol-4-one (yield: 67%) via reflux and recrystallization . To ensure purity, thin-layer chromatography (TLC) with solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1) is recommended for monitoring reaction progress, followed by recrystallization using ethanol . IR and NMR spectroscopy should confirm functional groups and structural integrity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1647 cm⁻¹) and NH stretching (~3186 cm⁻¹) .

- NMR spectroscopy : ¹H NMR resolves proton environments (e.g., methyl groups at δ 1.96–2.08 ppm, aromatic protons at δ 7.91 ppm), while ¹³C NMR confirms carbons adjacent to electronegative atoms (e.g., carbonyl at δ 192.9 ppm) .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How can researchers resolve contradictions in spectroscopic data or synthetic yields for this compound?

Answer:

Discrepancies may arise from reaction conditions (e.g., temperature, solvent purity) or instrumental calibration. To address this:

- Triangulation : Cross-validate data using multiple techniques (e.g., HPLC for purity, X-ray crystallography for absolute configuration) .

- Reaction optimization : Systematically vary parameters (e.g., stoichiometry, catalyst loading) and apply design-of-experiments (DoE) frameworks .

- Reference standards : Compare spectra with published data for analogous indazoles .

Advanced: What computational methods support the structural elucidation and electronic property prediction of this compound?

Answer:

- Density Functional Theory (DFT) : Models molecular geometry and electronic transitions, aiding NMR/IR peak assignments.

- Molecular docking : Predicts binding affinities for pharmacological targets (e.g., enzymes) using software like AutoDock .

- Crystallography tools : SHELX software refines X-ray diffraction data to resolve bond lengths and angles .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over weeks, monitoring degradation via HPLC .

- Light sensitivity tests : Use UV-Vis spectroscopy to detect photodegradation products.

- Optimal storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for indazole derivatives like this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., methyl groups, halogens) and test biological activity (e.g., antimicrobial assays) .

- Pharmacophore modeling : Identify critical moieties for target binding using software like Schrödinger .

- In vitro assays : Screen against disease-relevant targets (e.g., kinases, GPCRs) to correlate structural features with efficacy .

Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- Circular dichroism (CD) : Confirm enantiomer-specific optical activity.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key cyclization steps .

Basic: What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Answer:

- Detailed documentation : Record exact reaction times, temperatures, and solvent grades.

- Peer validation : Collaborate with independent labs to replicate results.

- Quality control : Use internal standards (e.g., deuterated solvents for NMR) and calibrate instruments regularly .

Advanced: How can researchers integrate high-throughput screening (HTS) with traditional methods to study this compound’s bioactivity?

Answer:

- Automated synthesis : Use microfluidic reactors to generate compound libraries .

- HTS assays : Employ fluorescence- or luminescence-based readouts for rapid activity profiling against target panels .

- Data fusion : Combine HTS results with molecular dynamics simulations to prioritize lead candidates .

Advanced: What methodological approaches address solubility challenges in pharmacological testing of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.